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Compound of Interest |

Compound Name: 5-Hydroxynicotinohydrazide
CAS No.: 112193-39-2
Cat. No.: B038908

Get Quote

This guide provides a comprehensive technical overview of the spectroscopic techniques used
to characterize 5-hydroxynicotinohydrazide, a molecule of significant interest in medicinal
chemistry and drug development. As a heterocyclic hydrazide derivative, its structural
elucidation is paramount for understanding its biological activity and for quality control in
synthetic processes. This document is intended for researchers, scientists, and drug
development professionals, offering in-depth analysis and practical, field-proven insights into its
spectroscopic data.

Introduction

5-Hydroxynicotinohydrazide belongs to the class of pyridine derivatives, which are known for
their diverse pharmacological activities.[1][2] The presence of a hydroxyl group, a pyridine ring,
and a hydrazide moiety makes it a versatile scaffold for designing novel therapeutic agents.
Accurate characterization of this molecule is the foundation of any research and development
effort. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic
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Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a
robust framework for its identification and purity assessment.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is essential before interpreting
spectroscopic data. The structure of 5-hydroxynicotinohydrazide incorporates several key
functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of 5-Hydroxynicotinohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 5-hydroxynicotinohydrazide, both *H and 3C NMR will provide
critical information about the molecular framework.

'H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a *H NMR spectrum of 5-hydroxynicotinohydrazide would
involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent. Dimethyl sulfoxide-de (DMSO-de) is a common choice for
hydrazides due to its ability to dissolve polar compounds and to slow down the exchange of
labile protons (OH and NH), allowing for their observation.[3][4]

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

» Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include
an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-
2 seconds.

Predicted *H NMR Data and Interpretation:
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The expected chemical shifts for the protons of 5-hydroxynicotinohydrazide are summarized
in the table below. These predictions are based on the analysis of similar pyridine and
hydrazide derivatives.[5][6][7][8]
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Proton
Assignment

Expected
Chemical Shift
(8, ppm) in
DMSO-ds

Multiplicity

Integration

Notes

H-2 (Pyridine)

8.0-8.2

Singlet (s) or
Doublet (d)

1H

The exact
multiplicity will
depend on the
coupling with H-
6.

H-4 (Pyridine)

72-74

Doublet of
doublets (dd) or 1H
Triplet (t)

Coupled to H-2
and H-6.

H-6 (Pyridine)

8.2-84

Singlet (s) or
Doublet (d)

Expected to be
the most
downfield
aromatic proton
due to the
proximity of the

nitrogen atom.

-OH (Phenolic)

9.5-105

Broad Singlet (br

s)

This is a labile
proton, and its
signal may be
broad. Its
chemical shift is
concentration
and temperature-

dependent.

-CONH- (Amide)

9.0-10.0

Broad Singlet (br

s)

Another labile
proton with a
concentration
and temperature-
dependent

chemical shift.
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Labile protons

) Broad Singlet (br that often appear
-NHz2 (Hydrazine) 4.5-5.5 2H
S) as a broad
signal.

Causality Behind Signal Positions:

e The aromatic protons are in the downfield region (7.0-8.5 ppm) due to the deshielding effect
of the aromatic ring current.[9]

e The proton at the C-6 position is expected to be the most deshielded among the aromatic
protons due to the inductive effect of the adjacent nitrogen atom.

e The labile protons of the hydroxyl and hydrazide groups appear at very downfield shifts,
especially in DMSO-ds, due to hydrogen bonding with the solvent.[3]

3C NMR Spectroscopy

Experimental Protocol:

The sample prepared for *H NMR can be directly used for 33C NMR. A proton-decoupled 3C
NMR experiment is standard.

Predicted 13C NMR Data and Interpretation:

The expected chemical shifts for the carbons of 5-hydroxynicotinohydrazide are presented
below, based on data for similar compounds.[7][10][11][12]
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_ Expected Chemical Shift (3,
Carbon Assignment ) Notes
ppm) in DMSO-ds

) The carbonyl carbon is
C=0 (Amide) 165- 175 o )
significantly deshielded.

o The carbon attached to the
C-5 (Pyridine, C-OH) 150 - 160 ) )
hydroxyl group is deshielded.

C-3 (Pyridine, C-CONHNH?2) 135 - 145

Deshielded due to the adjacent

C-6 (Pyridine) 140 - 150 )
nitrogen.

C-2 (Pyridine) 120 - 130

C-4 (Pyridine) 115-125

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.[13]

Experimental Protocol:

o Sample Preparation: The spectrum can be acquired using a solid sample mixed with
potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR)
accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
» Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm~2.[14]

Predicted IR Absorption Bands and Interpretation:
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Wavenumber (cm~?)

Vibrational Mode

Intensity

Notes

N-H stretching

Often appears as two

bands for the

3200 - 3400 ) Medium - Strong symmetric and
(hydrazide) )
asymmetric stretches
of the -NHz group.[15]
O-H stretching The broadness is due
3100 - 3300 ) Broad, Strong )
(phenolic) to hydrogen bonding.
Aromatic C-H
3000 - 3100 ) Medium - Weak
stretching
This is a very
C=0 stretching characteristic and
1640 - 1680 ) Strong ) )
(amide | band) intense absorption.
[16][17]
Pyridine rings show
C=C and C=N o
] ] ) characteristic
1580 - 1620 stretching (aromatic Medium ) o
. absorptions in this
ring) :
region.[2][14]
N-H bending (amide Il )
1500 - 1550 Medium
band)
C-0O stretching )
1200 - 1300 Medium - Strong

(phenolic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.[18]

Experimental Protocol:

o Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile

compound like 5-hydroxynicotinohydrazide, LC-MS with electrospray ionization (ESI) is a
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suitable technique. Electron lonization (EI) can also be used, though it may lead to extensive
fragmentation.[19]

« lonization: ESI in positive ion mode is expected to be effective, likely forming the [M+H]* ion.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation:
The molecular weight of 5-hydroxynicotinohydrazide (CsH7N30O2) is 153.14 g/mol .

e Molecular lon: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]*
at m/z 154. In EI-MS, the molecular ion peak M*" at m/z 153 would be observed.[20]

o Key Fragmentation Pathways: Fragmentation is a key tool for structural elucidation.[21][22]
[23] The fragmentation of 5-hydroxynicotinohydrazide is expected to proceed through

[M+H]*
m/z 154

several key pathways:

-H2NNH:2 -CO
LO(S:y%frng;gHz Loss of H20 Loss of CO
miz 122 m/z 136 m/z 126
Rearrangement

[5-hydroxynicotinoyl cation]
m/z 122

Further Fragmentation

GPyridine ring fragmentationD

Click to download full resolution via product page
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Figure 2: Predicted ESI-MS fragmentation pathway for 5-Hydroxynicotinohydrazide.
Interpretation of Key Fragments:

e m/z 122: This fragment likely corresponds to the 5-hydroxynicotinoyl cation, formed by the
loss of the terminal NH2NH2 group.

e Loss of H20 (m/z 136): The loss of a water molecule from the protonated molecular ion is a
common fragmentation pathway for molecules containing hydroxyl groups.

e Loss of CO (m/z 126): Decarbonylation is a characteristic fragmentation of amide-containing
compounds.

Conclusion

The spectroscopic characterization of 5-hydroxynicotinohydrazide is a multi-faceted process
that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. This
guide provides a foundational framework for researchers to predict, acquire, and interpret the
spectroscopic data for this important molecule. Adherence to the described protocols and a
thorough understanding of the underlying principles of each technique will ensure the accurate
and reliable structural elucidation of 5-hydroxynicotinohydrazide, a critical step in the journey
of drug discovery and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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